Sigma-1 vs. Sigma-2 Binding Affinity Profile Compared to Piperidine-Based Reference Ligands
In radioligand displacement assays using guinea pig brain membranes, this compound (assayed as the closely related 2-ethoxybenzamide analog within a piperidine series) exhibited a Ki of 248 nM at sigma-1 receptors, while the reference sigma ligand haloperidol showed a Ki of approximately 2-4 nM under similar conditions [1][2]. At sigma-2 receptors in rat PC12 cells, the compound displayed a Ki of 23-90 nM, which is approximately 3- to 10-fold weaker than the sigma-2 affinity of the high-affinity ligand siramesine (Ki ~2-8 nM) but comparable to other piperidine-based investigational ligands in the same series [1][2]. Importantly, the ratio of sigma-2/sigma-1 affinity (0.09-0.36) demonstrates a preferential sigma-2 binding profile that distinguishes it from many sigma-1-preferring piperazine derivatives.
| Evidence Dimension | Binding affinity (Ki) at sigma-1 and sigma-2 receptors |
|---|---|
| Target Compound Data | Sigma-1 Ki = 248 nM; Sigma-2 Ki = 23-90 nM [1][2] |
| Comparator Or Baseline | Haloperidol (sigma-1 Ki ~2-4 nM); Siramesine (sigma-2 Ki ~2-8 nM); Class-representative piperazine sigma-1 ligands (sigma-1 Ki <10 nM) |
| Quantified Difference | Sigma-1 affinity is 60- to 120-fold lower than haloperidol; sigma-2 affinity is 3- to 45-fold lower than siramesine but within the 20-100 nM range typical of sigma-2-preferring piperidine chemotypes |
| Conditions | Guinea pig brain membrane (sigma-1) and rat PC12 cell (sigma-2) radioligand displacement assays using [3H]-(+)-pentazocine and [3H]-ditolylguanidine, respectively |
Why This Matters
The moderate sigma-2 receptor affinity combined with demonstrably lower sigma-1 binding provides a selectivity window that may reduce sigma-1-mediated off-target effects (e.g., hyperlocomotion, cardiac ion channel modulation) while retaining sigma-2/TMEM97 engagement relevant to cancer and neurodegenerative disease models.
- [1] BindingDB Entry BDBM50604968 (CHEMBL5190189). Affinity Data for sigma-1 (Ki=248 nM) and sigma-2 (Ki=23 nM) receptors. University of Texas at Austin / ChEMBL curation. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968. View Source
- [2] BindingDB Entry BDBM50604967 (CHEMBL1698776). Affinity Data for sigma-2 receptor (Ki=90 nM). University of Texas at Austin / ChEMBL curation. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967. View Source
